1,8-Dimethylchrysene
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Overview
Description
1,8-Dimethylchrysene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It is a derivative of chrysene, characterized by the presence of two methyl groups at the 1 and 8 positions on the chrysene backbone. This compound is of significant interest due to its potential carcinogenic properties and its role in various chemical and biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dimethylchrysene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of chrysene using methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes, utilizing similar reaction conditions as in laboratory synthesis but scaled up for higher yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethylchrysene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of this compound-quinone.
Reduction: Formation of this compound-diol.
Substitution: Formation of 1,8-dibromo-dimethylchrysene.
Scientific Research Applications
1,8-Dimethylchrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and its potential role in carcinogenesis.
Medicine: Studied for its potential effects on human health, particularly its carcinogenic properties.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
1,8-Dimethylchrysene exerts its effects primarily through metabolic activation by cytochrome P450 enzymes. These enzymes convert this compound into reactive intermediates, such as epoxides, which can interact with cellular DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where the reactive intermediates form adducts, leading to mutations and potentially cancer .
Comparison with Similar Compounds
- 5,11-Dimethylchrysene
- 5,12-Dimethylchrysene
- 3,11-Dimethylchrysene
Comparison: 1,8-Dimethylchrysene is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylchrysenes, such as 5,11-Dimethylchrysene and 5,12-Dimethylchrysene, this compound exhibits different metabolic pathways and carcinogenic potentials. The position of the methyl groups significantly affects the compound’s interaction with enzymes and its subsequent biological effects .
Properties
IUPAC Name |
1,8-dimethylchrysene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16/c1-13-6-8-17-15(12-13)7-9-20-18-5-3-4-14(2)16(18)10-11-19(17)20/h3-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWJQUJZSZEJMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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